molecular formula C24H23N3O B2802699 N-[1-(1-ethyl-1H-1,3-benzodiazol-2-yl)-2-phenylethyl]benzamide CAS No. 686736-50-5

N-[1-(1-ethyl-1H-1,3-benzodiazol-2-yl)-2-phenylethyl]benzamide

Cat. No.: B2802699
CAS No.: 686736-50-5
M. Wt: 369.468
InChI Key: ANDSUTBKGPJHAY-UHFFFAOYSA-N
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Description

N-[1-(1-ethyl-1H-1,3-benzodiazol-2-yl)-2-phenylethyl]benzamide is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable solvent like N,N-dimethylformamide and a catalyst such as sulfur . The resulting intermediate is then reacted with ethylamine and benzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-ethyl-1H-1,3-benzodiazol-2-yl)-2-phenylethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzodiazoles.

Scientific Research Applications

N-[1-(1-ethyl-1H-1,3-benzodiazol-2-yl)-2-phenylethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1-ethyl-1H-1,3-benzodiazol-2-yl)-2-phenylethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-ethyl-1H-1,3-benzodiazol-2-yl)-2-phenylethyl]benzamide is unique due to its specific substitution pattern and the presence of both benzodiazole and benzamide moieties

Properties

IUPAC Name

N-[1-(1-ethylbenzimidazol-2-yl)-2-phenylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O/c1-2-27-22-16-10-9-15-20(22)25-23(27)21(17-18-11-5-3-6-12-18)26-24(28)19-13-7-4-8-14-19/h3-16,21H,2,17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDSUTBKGPJHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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